molecular formula C10H20O5Si B3057295 2-Propenoic acid, (triethoxysilyl)methyl ester CAS No. 78884-71-6

2-Propenoic acid, (triethoxysilyl)methyl ester

Cat. No.: B3057295
CAS No.: 78884-71-6
M. Wt: 248.35 g/mol
InChI Key: WDUXKFKVDQRWJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Polymerization: Initiators like peroxides or azo compounds under controlled temperature and pressure.

Major Products Formed

    Hydrolysis: 2-Propenoic acid and triethoxysilanol.

    Polymerization: Polymers with silane functional groups.

Scientific Research Applications

2-Propenoic acid, (triethoxysilyl)methyl ester has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (triethoxysilyl)methyl ester involves its ability to form covalent bonds with various substrates through its silane and ester functional groups. The compound can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, (triethoxysilyl)methyl ester is unique due to the presence of both the propenoic acid and triethoxysilyl groups, which impart distinct reactivity and functionality. This dual functionality makes it particularly valuable in applications requiring both polymerization and surface modification capabilities.

Properties

IUPAC Name

triethoxysilylmethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUXKFKVDQRWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C=C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619314
Record name (Triethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78884-71-6
Record name (Triethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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